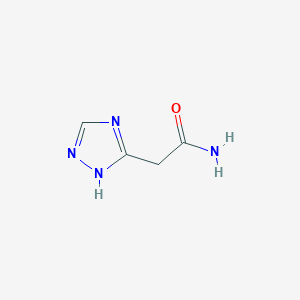
3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one dihydrochloride
Overview
Description
3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one dihydrochloride is a chemical compound that has been extensively studied for its potential application in scientific research. It is a synthetic compound that belongs to the class of quinazolinone derivatives.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one dihydrochloride involves the inhibition of various signaling pathways involved in cell growth and proliferation. It has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in the regulation of cell growth and differentiation. It also inhibits the activity of protein kinase C, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to exhibit antioxidant properties by scavenging free radicals and preventing oxidative damage to cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one dihydrochloride in lab experiments is its diverse pharmacological activities. It can be used to study the mechanism of action of various enzymes and signaling pathways involved in cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its application in certain experiments.
Future Directions
There are several future directions for the study of 3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one dihydrochloride. One of the areas of research is the development of new derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of its potential application in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, the study of its mechanism of action and its interaction with various enzymes and signaling pathways can provide valuable insights into the regulation of cell growth and proliferation.
Scientific Research Applications
3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one dihydrochloride has been widely used in scientific research due to its diverse pharmacological activities. It has been reported to exhibit antitumor, anti-inflammatory, and antioxidant properties. In addition, it has been shown to modulate the activity of several enzymes, including tyrosine kinases and protein kinase C. Its potential application in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease, has been extensively studied.
properties
IUPAC Name |
3-(2-aminoethyl)quinazolin-4-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.2ClH/c11-5-6-13-7-12-9-4-2-1-3-8(9)10(13)14;;/h1-4,7H,5-6,11H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCMHHRWZOZORM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{2-[N-(2-fluorophenyl)acetamido]-1,3-thiazol-4-yl}prop-2-enoic acid](/img/structure/B3388009.png)
![Thieno[2',3':4,5]imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3388015.png)


![2-[(3-Methylcyclohexyl)oxy]acetic acid](/img/structure/B3388032.png)
![Octahydropyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B3388043.png)


![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3388051.png)




![[3-(Hydroxymethyl)-5-iodophenyl]methanol](/img/structure/B3388104.png)